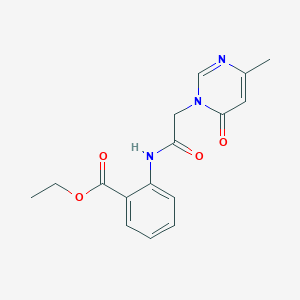

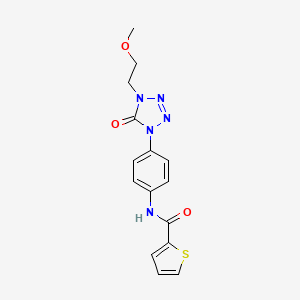

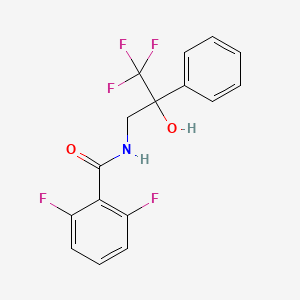

ethyl 2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate is a chemical compound that belongs to the class of pyrimidine derivatives. It is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture.

科学的研究の応用

Herbicidal Activity

Ethyl 2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate's analogues have been explored for their potential in agricultural applications, particularly as herbicides. A study focused on a related compound, demonstrating its effectiveness against Barnyard grass in paddy rice fields, highlights the compound's utility in enhancing crop protection and yield (Tamaru et al., 1997). This suggests that this compound and its derivatives could be instrumental in the development of new, effective herbicides.

Antitumor and Antifolate Agents

Compounds related to this compound have been investigated for their potential as antitumor agents. For instance, 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines were synthesized and evaluated for their dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the folate pathway, showing significant antitumor activity (Gangjee et al., 2009). These findings indicate the compound's derivatives could contribute to the development of new cancer treatments by targeting the folate pathway.

Antimicrobial Applications

Synthetic modifications of this compound have also shown promise in antimicrobial applications. A study reported the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, exhibiting significant antibacterial and antifungal activities, suggesting potential for developing new antimicrobial agents (Hossan et al., 2012).

作用機序

Target of Action

The primary targets of ethyl 2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate are currently unknown. This compound is structurally similar to pyrimidine, a basic unit of nucleic acids, suggesting it may interact with biological macromolecules .

Mode of Action

Without specific information on the compound’s targets, the exact mode of action remains unclear. Given its structural similarity to pyrimidine, it could potentially interfere with dna replication or rna transcription processes .

Biochemical Pathways

It may potentially affect pathways involving nucleic acid synthesis or metabolism due to its structural resemblance to pyrimidine .

Pharmacokinetics

Its solubility, molecular weight, and other physicochemical properties would influence its bioavailability .

特性

IUPAC Name |

ethyl 2-[[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-3-23-16(22)12-6-4-5-7-13(12)18-14(20)9-19-10-17-11(2)8-15(19)21/h4-8,10H,3,9H2,1-2H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTCAYDPKOVCEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC(=CC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2354575.png)

![[(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2354579.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2354580.png)

![2-(2-methyl-1H-indol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxoacetamide](/img/structure/B2354584.png)

![7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2354587.png)